molecular formula C14H19ClN2O3S2 B2493782 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034224-12-7

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2493782
CAS No.: 2034224-12-7
M. Wt: 362.89
InChI Key: FTBBWNYQVRROPH-UHFFFAOYSA-N
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Description

  • Reagents and Conditions: : 4-piperidone, methyl sulfonyl chloride, base

  • Intermediate: : 1-(methylsulfonyl)piperidine

  • Final Coupling and Methanone Formation

    • Reagents and Conditions: : Thieno[3,2-c]pyridine derivative, 1-(methylsulfonyl)piperidine, base, and oxidizing agent

    • Final Product: : (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

  • Industrial Production Methods

    Industrial production of this compound might leverage more efficient catalytic processes and continuous flow systems to enhance yield and purity, but the core synthetic route remains similar.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves several steps:

    • Formation of Thieno[3,2-c]pyridine

      • Starting Material: : 2-chlorothiophene

      • Reagents and Conditions: : Bromination, followed by coupling with cyanoacetic acid under basic conditions

      • Intermediate: : 2-chlorothiophene-3-carboxylate

    • Cyclization

      • Reagents and Conditions: : Ammonium acetate, heat

      • Intermediate: : Thieno[3,2-c]pyridine

    Chemical Reactions Analysis

    Types of Reactions it Undergoes

    • Oxidation: : The compound can undergo oxidation at the methanone group, potentially forming carboxylic acids or other oxidized derivatives.

    • Reduction: : The compound can be reduced at the thieno[3,2-c]pyridine ring or the piperidine ring, leading to various hydrogenated products.

    • Substitution: : Halogen groups (like chlorine) on the thieno[3,2-c]pyridine ring can be substituted by nucleophiles under suitable conditions.

    Common Reagents and Conditions

    • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

    • Reduction: : Hydrogenation using catalysts like palladium on carbon.

    • Substitution: : Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

    Major Products Formed

    Depending on the reaction conditions, the major products can include carboxylic acids, hydrogenated thieno[3,2-c]pyridine derivatives, and various substituted piperidine derivatives.

    Scientific Research Applications

    This compound finds applications across multiple scientific domains:

    • Chemistry: : As a building block in organic synthesis to create more complex molecules.

    • Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.

    • Industry: : Used as an intermediate in the production of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism by which (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thieno[3,2-c]pyridine ring may interact with enzyme active sites, while the piperidine ring offers hydrophobic and electronic interactions to stabilize binding. The exact pathways and molecular targets depend on the specific application, but the overall action is mediated through binding to macromolecules and influencing biochemical pathways.

    Comparison with Similar Compounds

    Compared to other similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone stands out due to its unique combination of thieno[3,2-c]pyridine and piperidine rings, offering distinct electronic and steric properties.

    List of Similar Compounds

    • 2-chloro-6,7-dihydrothieno[3,2-c]pyridine: : Lacks the piperidine ring and methanone group.

    • (1-(methylsulfonyl)piperidin-4-yl)methanone: : Lacks the thieno[3,2-c]pyridine ring.

    • Thieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the chlorine and piperidine modifications.

    Each of these compounds has unique properties and applications, but none combine the specific features and potential of this compound.

    Conclusion

    This compound is a fascinating compound with significant potential in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, and its applications in research continue to expand as we better understand its properties and interactions

    Properties

    IUPAC Name

    (2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H19ClN2O3S2/c1-22(19,20)17-6-2-10(3-7-17)14(18)16-5-4-12-11(9-16)8-13(15)21-12/h8,10H,2-7,9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FTBBWNYQVRROPH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C=C(S3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H19ClN2O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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